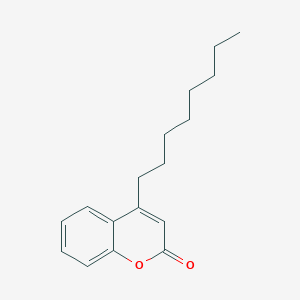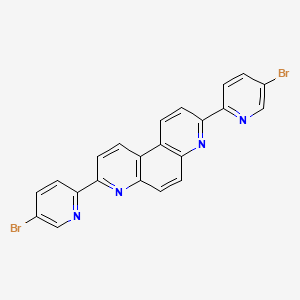![molecular formula C14H18O2S B12606432 Benzene, [(4,4-diethoxy-2-butynyl)thio]- CAS No. 647009-97-0](/img/structure/B12606432.png)
Benzene, [(4,4-diethoxy-2-butynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(4,4-diethoxy-2-butynyl)thio]- is an organic compound with the molecular formula C14H18O2S It is characterized by the presence of a benzene ring substituted with a thioether group containing a 4,4-diethoxy-2-butynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4,4-diethoxy-2-butynyl)thio]- typically involves the reaction of benzene derivatives with appropriate thioether reagents. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a thioether containing the 4,4-diethoxy-2-butynyl group under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of Benzene, [(4,4-diethoxy-2-butynyl)thio]- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(4,4-diethoxy-2-butynyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Benzene, [(4,4-diethoxy-2-butynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, [(4,4-diethoxy-2-butynyl)thio]- involves its interaction with molecular targets through its thioether and benzene moieties. The compound can undergo electrophilic aromatic substitution reactions, allowing it to bind to various biological targets. The 4,4-diethoxy-2-butynyl group can participate in nucleophilic addition reactions, further enhancing its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, [(4,4-diethoxy-2-butynyl)seleno]-
- Benzene, [(4,4-diethoxy-2-butynyl)amino]-
- Benzene, [(4,4-diethoxy-2-butynyl)oxy]-
Uniqueness
Benzene, [(4,4-diethoxy-2-butynyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties compared to its seleno, amino, and oxy analogs. The thioether group enhances the compound’s reactivity in oxidation and reduction reactions, making it a valuable intermediate in organic synthesis and a potential candidate for biological studies.
Properties
CAS No. |
647009-97-0 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
4,4-diethoxybut-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-15-14(16-4-2)11-8-12-17-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,12H2,1-2H3 |
InChI Key |
PTDGFNUGEZEUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCSC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



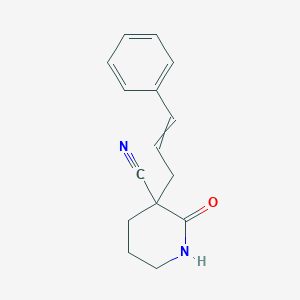
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
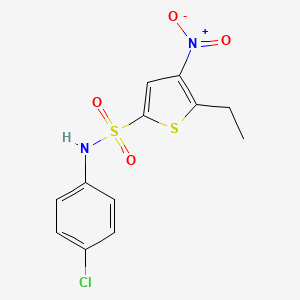
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
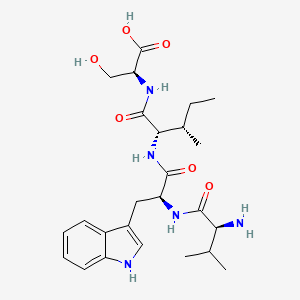
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)

![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
